4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and a butanoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method starts with the preparation of the chromen ring through Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid . The resulting hydroxycoumarin is then alkylated with ethylbromoacetate in acetone in the presence of potash to form an ethyl ester . This ester is subsequently saponified with sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid . The final step involves the condensation of the activated ester with tert-butoxycarbonyl-protected amino acids in aqueous dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester and amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted esters and amines.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and signaling pathways involved in inflammation and neuroprotection . The exact molecular targets are still under investigation, but it is hypothesized that the compound interacts with key proteins and receptors in these pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-inflammatory and CNS stimulant properties.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2S)-2-[(benzyloxy)carbonyl]amino]propanoate: Used in the synthesis of biologically active compounds.
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(4-methylphenyl)sulfonyl]amino (phenyl)acetate: Studied for its potential pharmacological activities.
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chromen ring, cyclopentane ring, and butanoate ester group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H25NO6 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C21H25NO6/c1-5-16(22-20(25)28-21(2,3)4)19(24)26-12-9-10-14-13-7-6-8-15(13)18(23)27-17(14)11-12/h9-11,16H,5-8H2,1-4H3,(H,22,25) |
InChI Key |
FBQAXIVLSGSTQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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